molecular formula C12H6ClFN2O B15058674 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine

5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine

Cat. No.: B15058674
M. Wt: 248.64 g/mol
InChI Key: QVFAZUBMUANZME-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with a chlorine atom at position 5 and a 4-fluorophenyl group at position 2. This structure combines electron-withdrawing substituents (Cl, F) with a fused oxazole-pyridine system, making it a candidate for pharmaceutical and agrochemical applications. Its molecular formula is C₁₂H₇ClFN₂O, with a molecular weight of 258.65 g/mol.

Properties

Molecular Formula

C12H6ClFN2O

Molecular Weight

248.64 g/mol

IUPAC Name

5-chloro-2-(4-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H6ClFN2O/c13-10-6-5-9-12(16-10)17-11(15-9)7-1-3-8(14)4-2-7/h1-6H

InChI Key

QVFAZUBMUANZME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)N=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with 4-fluorobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazolo[5,4-B]pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the original compound.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

Chemistry: 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activity. It has been investigated for its anti-inflammatory, analgesic, and antimicrobial properties. Researchers are exploring its use as a lead compound for the development of new drugs .

Industry: In the material science industry, derivatives of oxazolopyridine are used in the development of fluorescent dyes and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its anti-inflammatory activity could be attributed to the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine with structurally analogous oxazolo-pyridine derivatives, focusing on substituents, synthesis, and biological activity:

Table 1: Structural and Functional Comparison of Oxazolo[5,4-b]pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Reference
This compound 5-Cl, 2-(4-F-phenyl) 258.65 N/A (Theoretical) Likely via amide cyclization -
2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine (169c) 2-(4-F-phenyl) ~265 (estimated) Strong antibacterial (S. aureus) One-pot with silica-supported HClO₄
5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-b]pyridine (CAS 1417658-83-3) 5-Cl, 2-(4-OMe-3,5-Me₂-phenyl) 288.73 Undisclosed (structural analog) Not specified
6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6) 6-Cl, 2-(3-Cl-4-OMe-phenyl) ~329 (estimated) Potential imaging/ligand applications Ghosez reagent-mediated

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group (as in the target compound and 169c) is associated with strong antibacterial activity against S. aureus, likely due to enhanced lipophilicity and target binding .
  • Electron-withdrawing groups (Cl, F) at position 5 or 6 improve stability and interaction with bacterial enzymes . For example, 6-chloro derivatives (CAS 1001341-31-6) are explored as β-amyloid PET ligands, highlighting their versatility.
  • Bulky substituents (e.g., 4-methoxy-3,5-dimethylphenyl in CAS 1417658-83-3) increase molecular weight but may reduce membrane permeability compared to simpler aryl groups.

Synthetic Strategies :

  • One-pot synthesis (e.g., 169c in ) using silica-supported perchloric acid achieves high yields and efficiency, ideal for scalable antimicrobial agent production.
  • Multi-step routes (e.g., ) involve Ghosez reagent for carboxylic acid activation, suitable for generating diverse libraries of imaging probes.

Positional Isomerism :

  • Oxazolo[5,4-b]pyridine vs. oxazolo[4,5-b]pyridine isomers (e.g., 169c) exhibit distinct electronic profiles due to fused ring orientation. The [5,4-b] isomer in the target compound may offer superior metabolic stability over [4,5-b] analogs.

Research Findings and Implications

  • Further testing is needed to confirm efficacy.
  • Synthetic Flexibility: The Ghosez reagent-mediated route () allows modular substitution, enabling rapid exploration of analogs for drug discovery or diagnostic tools.
  • Structure-Activity Relationships (SAR) : Chlorine at position 5 or 6 and fluorine on the phenyl ring are critical for bioactivity. Substituents at the phenyl para-position (e.g., OMe, Cl) modulate solubility and target affinity.

Biological Activity

5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine is a heterocyclic compound notable for its potential biological activities. This compound, with the molecular formula C12H6ClFN2OC_{12}H_6ClFN_2O and a molecular weight of approximately 248.64 g/mol, has garnered attention in medicinal chemistry due to its structural features that suggest significant interactions with biological targets.

Structure and Properties

The compound's structure integrates a pyridine ring fused with an oxazole moiety, along with chlorine and fluorine substituents on the phenyl group. These substitutions enhance its chemical reactivity and potential biological activity, making it a subject of interest for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in enzyme inhibition, antimicrobial properties, and potential anticancer effects.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in pathogenic processes. For instance, oxazolo[5,4-b]pyridine derivatives have shown promise against various enzymes linked to cancer proliferation and metabolic pathways.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) is believed to enhance the interaction with microbial targets, potentially leading to effective treatments against bacterial infections.

Anticancer Potential

Recent investigations into related oxazolo compounds have highlighted their cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have been tested against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). These studies often measure the half-maximal inhibitory concentration (IC50) to assess potency.

Cell Line IC50 (µM) Compound Type
A54958.44 ± 8.75Oxazolo derivative
MCF799.87 ± 10.90Oxazolo derivative
HT29129.41 ± 10.04Oxazolo derivative

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with molecular targets such as receptors or enzymes, leading to significant biological responses.

Case Studies

  • Anticancer Activity : In vitro studies conducted on oxazolo derivatives revealed that certain compounds exhibited potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Studies : Research has shown that similar compounds possess significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial efficacy.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine?

  • Methodology :

  • Step 1 : Condensation of 4-fluorobenzaldehyde with a substituted aminopyridine precursor under reflux in a polar aprotic solvent (e.g., DMF or toluene) .
  • Step 2 : Cyclization using catalysts like palladium or copper to form the oxazole ring. For example, Ghosez’ reagent can activate carboxylic acids for amide formation, followed by cyclization .
  • Step 3 : Functionalization of the pyridine core via chlorination (e.g., POCl₃) to introduce the chloro group at the 5-position .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography.

Q. How is the structure of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Use deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and aromatic proton coupling patterns.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]⁺) with an exact mass of ~246.0252 Da (calculated via ) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent like dichloromethane/hexane and analyze diffraction patterns.

Q. What initial biological screening methods are used to assess its activity?

  • In vitro Assays :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Enzyme Inhibition : Screen against targets like β-amyloid (for neurodegenerative studies) via fluorescence-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DoE) :

  • Variable Screening : Test catalyst loading (Pd 0.5–5 mol%), temperature (80–120°C), and solvent polarity (DMF vs. THF) .
  • Response Surface Methodology (RSM) : Model interactions between variables. For example, reports a 45% yield for a related oxazolo-pyridine, suggesting optimization potential via solvent exchange or catalyst recycling .
  • Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer in industrial settings .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pharmacological applications?

  • SAR Workflow :

  • Derivatization : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare bioactivity .
  • In silico Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., β-amyloid fibrils or bacterial enzymes) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., chloro for hydrophobicity, oxazole for π-π stacking) using tools like Schrödinger’s Phase .

Q. How can computational methods predict metabolic stability or toxicity?

  • ADMET Prediction :

  • Tools : SwissADME or pkCSM to estimate solubility (LogP), CYP450 metabolism, and hepatotoxicity.
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., oxidation via CYP3A4) using Schrödinger’s BioLuminate .

Q. How should conflicting data in biological assays be resolved?

  • Case Study : If antimicrobial activity varies between studies (e.g., MIC discrepancies), conduct:

  • Replicate Assays : Ensure consistent inoculum size and growth media.
  • Check Compound Stability : Use LC-MS to verify integrity after storage.
  • Control Comparisons : Benchmark against known inhibitors (e.g., ciprofloxacin) to validate assay conditions .

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